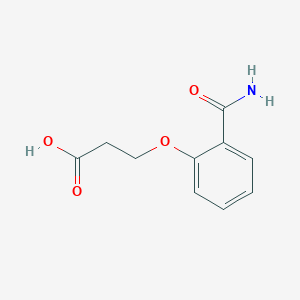
3-(2-Carbamoylphenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Carbamoylphenoxy)propanoic acid” is a chemical compound with the CAS Number: 103204-34-8 . It has a molecular weight of 209.2 and is typically found in powder form .
Molecular Structure Analysis
The InChI code for “3-(2-Carbamoylphenoxy)propanoic acid” is 1S/C10H11NO4/c11-10(14)7-3-1-2-4-8(7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-(2-Carbamoylphenoxy)propanoic acid” is a powder with a molecular weight of 209.2 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Renewable Building Block for Materials Science
3-(4-Hydroxyphenyl)propanoic acid, a compound structurally related to 3-(2-Carbamoylphenoxy)propanoic acid, has been explored as a renewable building block in materials science. It enhances the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This innovation paves the way for applications in a wide range of materials due to its compatibility with various –OH bearing compounds or macromolecules (Trejo-Machin et al., 2017).
Pharmacological Research
In pharmacological research, a derivative of 3-(2-Carbamoylphenoxy)propanoic acid, specifically 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid, has been utilized. Its inclusion in opioid peptide derivatives has led to the development of novel opioid antagonists, contributing to advancements in pain management and addiction treatment research (Lu et al., 2006).
Antioxidant Activity Exploration
Exploration of phenolic acids, including those structurally similar to 3-(2-Carbamoylphenoxy)propanoic acid, has shown their potential as antioxidants. The structure-activity relationship studies have revealed how the number of phenolic groups and the type of alkyl spacer between the carboxylic acid and aromatic ring influence antioxidant activity. This research contributes to the development of antioxidants in various health-related fields (Siquet et al., 2006).
Biochemical Research
In biochemical research, derivatives of 3-(2-Carbamoylphenoxy)propanoic acid have been synthesized and evaluated for their antimicrobial properties. These derivatives exhibited notable antibacterial activities against various bacteria, highlighting their potential in developing new antimicrobial agents (Zhang et al., 2011).
Industrial Applications
From an industrial perspective, derivatives of 3-(2-Carbamoylphenoxy)propanoic acid, like propionic acid and its analogs, have been studied for their potential in producing chemicals like propanol and propylene via sugar fermentation. This research offers insights into the use of carbohydrates as an alternative feedstock, contributing to the development of more sustainable chemical production processes (Rodriguez et al., 2014).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “3-(2-Carbamoylphenoxy)propanoic acid” are not available, there is ongoing research into the production of propionic acid, a related compound. Propionic acid is an important building block chemical with applications in a wide variety of industries . The development of a mild and effective synthetic method for propionic acid is of great significance .
Eigenschaften
IUPAC Name |
3-(2-carbamoylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-10(14)7-3-1-2-4-8(7)15-6-5-9(12)13/h1-4H,5-6H2,(H2,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAPGIQXOMTIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602615 |
Source


|
| Record name | 3-(2-Carbamoylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Carbamoylphenoxy)propanoic acid | |
CAS RN |
103204-34-8 |
Source


|
| Record name | 3-(2-Carbamoylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)
![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)


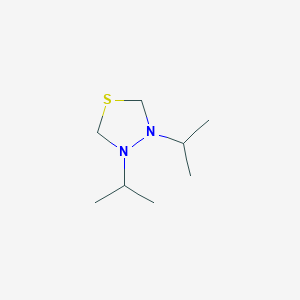

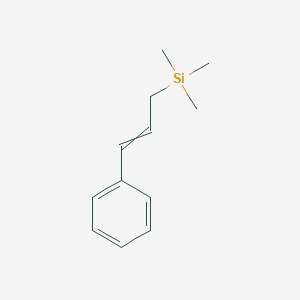



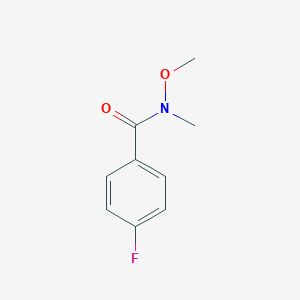
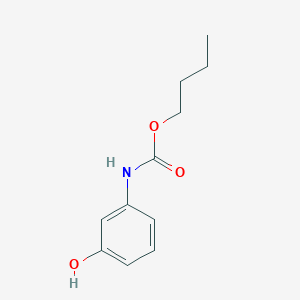
![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)